diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate systematically describes its structure. The core malonate backbone consists of a central propanedioate group ($$ \text{CH}2(\text{COOEt})2 $$) substituted at the 2-position by an aminomethylene bridge ($$-\text{NH}-\text{CH}=$$) linked to the 3-amino group of a 1H-indazole ring. The indazole moiety is a bicyclic aromatic system comprising fused benzene and pyrazole rings, with hydrogen atoms at positions 1 and 3 contributing to tautomeric equilibria.
The molecular formula $$ \text{C}{15}\text{H}{17}\text{N}{3}\text{O}{4} $$ reflects the presence of two ethyl ester groups ($$-\text{COOEt}$$), which impart lipophilicity, and a conjugated system extending from the indazole to the malonate carbonyl groups. This conjugation is critical for stabilizing the planar geometry of the aminomethylene bridge, as evidenced by computational studies of analogous compounds. The ethyl esters adopt staggered conformations to minimize steric hindrance, while the indazole ring remains nearly perpendicular to the malonate plane due to steric and electronic constraints.
| Structural Feature | Description |
|---|---|
| Core Malonate Backbone | Propanedioate ester with ethyl groups at positions 1 and 3 |
| Aminomethylene Bridge | $$-\text{NH}-\text{CH}=$$ linkage connecting malonate to indazole |
| Indazole Moiety | Bicyclic aromatic system (benzene fused with pyrazole) |
| Conformational Flexibility | Ethyl esters in staggered conformation; indazole perpendicular to malonate |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound remains unreported, studies of structurally related indazole-malonate hybrids provide insights. For example, analogs such as 2-[(2H-indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione exhibit planar geometries stabilized by intramolecular hydrogen bonds between the indazole NH and malonate carbonyl oxygen. In such systems, the indazole ring participates in bifurcated hydrogen bonds ($$ \text{N}-\text{H}\cdots\text{O} $$) that lock the molecule into a rigid conformation, as observed in polymorphic crystals.
The absence of crystallographic data for this specific compound suggests potential challenges in obtaining single crystals, possibly due to conformational flexibility or solvent-dependent polymorphism. However, density functional theory (DFT) calculations on similar molecules predict a preference for the s-cis conformation of the aminomethylene bridge, where the indazole NH aligns with the malonate carbonyl group to form a six-membered hydrogen-bonded pseudo-cycle. This conformation minimizes steric clash between the indazole and ethyl groups while maximizing conjugation across the $$ \pi $$-system.
Comparative Analysis with Parent Malonate Esters
This compound diverges significantly from simpler malonate esters like diethyl malonate ($$ \text{CH}2(\text{COOEt})2 $$). The introduction of the indazole-aminomethylene substituent alters electronic and steric properties:
- Electronic Effects : The electron-withdrawing indazole ring decreases electron density at the malonate carbonyls, enhancing their electrophilicity. This contrasts with alkyl-substituted malonates (e.g., diethyl (3-methylbut-2-enyl)malonate), where electron-donating groups reduce reactivity toward nucleophiles.
- Steric Hindrance : The bulky indazole moiety restricts rotation around the aminomethylene bond, limiting access to certain reaction pathways compared to unsubstituted malonates.
- Hydrogen-Bonding Capacity : The NH group in the aminomethylene bridge enables intermolecular interactions absent in parent esters, facilitating supramolecular assembly in solid-state structures.
For instance, diethyl 2-(1H-indol-3-ylmethylene)malonate, an indole analog, lacks the tautomeric versatility of indazole derivatives due to the absence of a pyrazole-like NH group, underscoring the unique reactivity of the title compound.
Tautomeric Behavior of Indazole Moiety
The indazole component exists in equilibrium between 1H and 2H tautomers, governed by solvent polarity and hydrogen-bonding interactions. In polar aprotic solvents like dimethyl sulfoxide (DMSO), the 1H tautomer predominates, with the NH proton residing on the pyrazole nitrogen adjacent to the benzene ring. Conversely, in nonpolar media (e.g., chloroform), the 2H tautomer becomes stabilized via intramolecular hydrogen bonding between the indazole NH and malonate carbonyl oxygen.
This tautomerism significantly impacts the compound’s spectroscopic properties. Nuclear magnetic resonance (NMR) studies of analogous systems reveal distinct chemical shifts for the NH proton ($$ \delta $$ 10–12 ppm in DMSO-d6) and carbon signals for the conjugated carbonyl groups ($$ \delta $$ 165–170 ppm). The equilibrium can be perturbed by protonation or coordination to metal ions, which preferentially stabilize the 1H form through electrostatic interactions.
Tautomeric Equilibrium
$$
\text{1H-Indazol-3-yl} \rightleftharpoons \text{2H-Indazol-3-yl} \quad \Delta G^\circ \approx -1.2 \, \text{kcal/mol (in CDCl}_3\text{)}
$$
The malonate’s electron-withdrawing groups further stabilize the 2H tautomer by enhancing the acidity of the indazole NH, enabling persistent tautomeric states in nonpolar environments. This behavior contrasts with unsubstituted indazole, which rapidly equilibrates between tautomers in solution.
Properties
IUPAC Name |
diethyl 2-[(1H-indazol-3-ylamino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-21-14(19)11(15(20)22-4-2)9-16-13-10-7-5-6-8-12(10)17-18-13/h5-9H,3-4H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUWLJGEARABCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate typically involves the condensation of diethyl malonate with 1H-indazole-3-carbaldehyde in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The base, often sodium ethoxide or potassium carbonate, facilitates the formation of the methylene bridge between the indazole and malonate moieties.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate serves as a versatile building block in organic synthesis. It is utilized for creating more complex heterocyclic compounds due to its ability to undergo various chemical transformations. The indazole component allows for diverse reactivity patterns, making it suitable for synthesizing pharmaceuticals and other biologically active molecules.
Biological Applications
Antimicrobial Properties
Research suggests that this compound may possess antimicrobial activities. The indazole moiety is often associated with biological activity, and this compound's structure could lead to the development of novel antimicrobial agents.
Anti-inflammatory Effects
Initial studies indicate potential anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions. The specific mechanisms remain to be fully elucidated, but the compound's interactions with biological macromolecules are crucial for understanding these effects .
Anticancer Activity
this compound has been investigated for its potential anticancer properties. Compounds with similar structures have shown promise in targeting cancer cells, suggesting that this compound could be a lead candidate for further drug development.
Medicinal Chemistry
Drug Development
The compound is being explored as a lead compound in drug development due to its structural characteristics that allow it to interact with specific enzymes or receptors. This interaction can modulate biological pathways, making it valuable in designing targeted therapies .
Material Science
Development of New Materials
In addition to its biological applications, this compound may find use in material science. Its unique properties can contribute to the development of new materials with specific functionalities, such as polymers or coatings that leverage its chemical reactivity.
Mechanism of Action
The mechanism by which diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially disrupting key pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Diethyl 2-[(3-Bromophenylamino)methylene]malonate (2b)
- Synthesis : Reacting 3-bromoaniline with EMME in toluene yields 2b with 90% efficiency.
- Properties : Melting point (m.p.) 71–73°C; structurally characterized via NMR .
- Application: Intermediate for imidazoquinoline ligands targeting protein interfaces .
Diethyl 2-[(4-Chlorophenylamino)methylene]malonate (2a)
- Synthesis : Heating 4-chloroaniline with EMME at 125–135°C for 6 hours yields 78.5% product.
- Properties : m.p. 63–65°C; brown oil that solidifies upon cooling .
- Application: Precursor to quinolone-3-carboxamide derivatives with proapoptotic activity .
Diethyl 2-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl]malonate
- Structure : Substituted with a pyrrolopyridine group.
- Properties: Molecular formula C₁₆H₁₉NO₄; monoisotopic mass 289.1314 .
- Application : Explored in synthetic routes for bioactive heterocycles .
Diethyl 2-[(4-Oxo-4H-chromen-3-yl)methylene]malonate (1aa)
- Synthesis : Prepared via condensation with chromone derivatives in acetic anhydride.
- Properties : White powder, m.p. 112–114°C; IR peaks at 1716 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (chromone C=O) .
- Application: Key intermediate in domino reactions for fused heterocycles .
Diethyl 2-[(2-Iodophenylamino)methylene]malonate
- Properties : CAS 49713-38-4; suppliers include Parchem Chemicals.
- Application: Limited data, but halogenated analogues often enhance lipophilicity for drug design .
Physicochemical and Spectroscopic Comparisons
*Note: Direct experimental data for the indazole derivative are scarce; properties inferred from analogues.
Reactivity and Functionalization
- Cyclization Reactions: Malonate derivatives like 2a and 2b undergo thermal cyclization in diphenyl ether to form quinolone carboxylates (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) .
- Biological Relevance : Pyrazole and chromene derivatives synthesized from similar malonates exhibit antimicrobial and enzyme inhibitory activities . The indazole variant may target kinases or apoptosis pathways due to indazole’s prevalence in kinase inhibitors .
Biological Activity
Diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound features an indazole moiety, which is known for its ability to interact with various biological targets. The presence of the malonate group enhances its reactivity and potential for forming derivatives that can exhibit diverse biological activities.
The mechanism by which this compound exerts its effects primarily involves:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity. This is particularly relevant in pathways associated with cancer and inflammation.
- Receptor Interaction : The indazole structure allows for interactions with various receptors, potentially modulating cellular signaling pathways.
These interactions can lead to various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally similar to this compound have demonstrated moderate to strong inhibition against various cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against several bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or function.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. It may inhibit key inflammatory mediators and enzymes involved in the inflammatory response, providing a basis for its use in treating inflammatory diseases .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Showed significant inhibition of cancer cell growth with IC50 values in the micromolar range. |
| Study B | Demonstrated antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | Reported anti-inflammatory effects through the inhibition of COX enzymes in vitro. |
Applications in Medicinal Chemistry
This compound serves as a versatile building block in organic synthesis, particularly for developing novel pharmaceuticals targeting cancer and infectious diseases. Its unique structure allows for further derivatization, leading to compounds with enhanced biological activities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via condensation of 1H-indazol-3-amine with ethoxymethylene malonate diethyl ester (EMME). A general procedure involves heating equimolar amounts of the amine and EMME in toluene at 120°C for 2 hours, followed by cooling, precipitation with n-hexane, and purification. Yield optimization depends on temperature control, stoichiometric ratios, and solvent selection. For example, analogous syntheses of substituted derivatives (e.g., bromo or methoxy analogs) achieved yields of 61–93% under similar conditions .
- Key Data :
- Reaction time: 2–5 hours.
- Temperature: 120–135°C.
- Solvents: Toluene, diphenylether, or 1,2-dichloroethane.
- Purification: Recrystallization (hexane, methanol) or column chromatography.
Q. Which spectroscopic and analytical methods are used to confirm the structure of this compound?
- Methodology :
- IR Spectroscopy : Identifies N-H stretching (3200–3300 cm⁻¹) and carbonyl vibrations (1650–1750 cm⁻¹) .
- NMR (¹H/¹³C) : Key signals include the malonate methylene protons (δ 3.4–4.5 ppm) and aromatic indazole protons (δ 7.2–8.5 ppm). Methine protons (CH=N) appear at δ 8.0–8.5 ppm .
- Elemental Analysis : Validates C, H, N content (e.g., calculated vs. experimental values for C: 67.28% vs. 67.50%) .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives with electron-withdrawing vs. electron-donating substituents?
- Methodology : Yields vary due to electronic effects. For example:
- Electron-withdrawing groups (e.g., nitro, bromo): Lower yields (61–77%) due to reduced nucleophilicity of the amine, slowing condensation. Use activating agents (e.g., POCl₃) or elevated temperatures (135°C) to enhance reactivity .
- Electron-donating groups (e.g., methoxy): Higher yields (93%) due to increased amine nucleophilicity. However, steric hindrance from bulky substituents may require solvent optimization (e.g., diphenylether for high-boiling conditions) .
- Data Analysis :
- 4-Nitro derivative (10l) : 61% yield .
- 4-Methoxy derivative (2d) : Quantitative yield .
Q. What factors influence the regioselectivity and byproduct formation in reactions involving this compound?
- Methodology :
- Regioselectivity : Controlled by the electronic environment of the indazole amine. For example, sodium ethoxide catalysis favors pyridone formation over β-ketoester derivatives due to enolate stabilization .
- Byproduct Mitigation : Unexpected products (e.g., 2-amino-5-cyano-6-oxo-pyridines) arise from competing cyclization pathways. Adjusting catalysts (e.g., DBU for milder conditions) or solvent polarity (DMF vs. toluene) suppresses side reactions .
Q. How do intermolecular interactions in the crystal lattice affect the physicochemical properties of this compound?
- Methodology : X-ray diffraction reveals:
- Hydrogen bonding : N-H···O interactions between indazole NH and malonate carbonyl groups stabilize the crystal lattice .
- Packing motifs : Monoclinic systems (e.g., space group P21/n) with Z = 4 and unit cell parameters (a = 10.828 Å, b = 13.776 Å) influence solubility and melting points .
Methodological Recommendations
- Synthetic Optimization : Use Dean-Stark traps for azeotropic removal of water in cyclization steps .
- Analytical Cross-Validation : Combine NMR, IR, and elemental analysis to confirm purity before biological testing .
- Crystallography : Prioritize slow evaporation (methanol/ether) for high-quality single crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
